molecular formula C12H10Cl2N2OS B11031145 2-chloro-N-(2-chlorobenzyl)-5-methyl-1,3-thiazole-4-carboxamide

2-chloro-N-(2-chlorobenzyl)-5-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B11031145
M. Wt: 301.2 g/mol
InChI Key: FQCSJKHUBFMHCR-UHFFFAOYSA-N
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Description

2-chloro-N-(2-chlorobenzyl)-5-methyl-1,3-thiazole-4-carboxamide is a chemical compound with a complex structure that includes a thiazole ring, chlorobenzyl group, and carboxamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chlorobenzyl)-5-methyl-1,3-thiazole-4-carboxamide typically involves the reaction of 2-chlorobenzylamine with 5-methyl-1,3-thiazole-4-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-chlorobenzyl)-5-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The thiazole ring and carboxamide group can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as substituted thiazole derivatives.

    Oxidation: Oxidized products may include sulfoxides or sulfones.

    Reduction: Reduced products may include amines or alcohols.

    Hydrolysis: Hydrolysis yields carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-(2-chlorobenzyl)-5-methyl-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-chlorobenzyl)-5-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2-chlorobenzyl)-5-methyl-1,3-thiazole-4-carboxamide is unique due to its specific structural features, such as the thiazole ring and carboxamide group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C12H10Cl2N2OS

Molecular Weight

301.2 g/mol

IUPAC Name

2-chloro-N-[(2-chlorophenyl)methyl]-5-methyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C12H10Cl2N2OS/c1-7-10(16-12(14)18-7)11(17)15-6-8-4-2-3-5-9(8)13/h2-5H,6H2,1H3,(H,15,17)

InChI Key

FQCSJKHUBFMHCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)Cl)C(=O)NCC2=CC=CC=C2Cl

Origin of Product

United States

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